molecular formula C19H21N3O3 B3867821 2-[2-(4-isopropylbenzylidene)hydrazino]-N-(3-methoxyphenyl)-2-oxoacetamide

2-[2-(4-isopropylbenzylidene)hydrazino]-N-(3-methoxyphenyl)-2-oxoacetamide

Cat. No. B3867821
M. Wt: 339.4 g/mol
InChI Key: XMUYOBDZMZMFFO-UDWIEESQSA-N
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Description

This compound is a hydrazone derivative. Hydrazone derivatives are often used in medicinal chemistry due to their wide range of biological activities .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography .


Chemical Reactions Analysis

Hydrazones are known to undergo a variety of chemical reactions, including oxidation and reduction, and can act as ligands in coordination chemistry .


Physical And Chemical Properties Analysis

The physical and chemical properties would be determined using a variety of analytical techniques, including melting point determination, solubility testing, and spectroscopic analysis .

Mechanism of Action

The mechanism of action would depend on the specific biological activity of the compound. Many hydrazones exhibit antimicrobial, antiviral, and anticancer activities .

Safety and Hazards

As with any chemical compound, appropriate safety precautions should be taken when handling this compound. The specific hazards would depend on the properties of the compound .

Future Directions

Future research could involve further exploration of the biological activities of this compound, as well as modifications to the structure to enhance its activity .

properties

IUPAC Name

N-(3-methoxyphenyl)-N'-[(E)-(4-propan-2-ylphenyl)methylideneamino]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O3/c1-13(2)15-9-7-14(8-10-15)12-20-22-19(24)18(23)21-16-5-4-6-17(11-16)25-3/h4-13H,1-3H3,(H,21,23)(H,22,24)/b20-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMUYOBDZMZMFFO-UDWIEESQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C=NNC(=O)C(=O)NC2=CC(=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=CC=C(C=C1)/C=N/NC(=O)C(=O)NC2=CC(=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-methoxyphenyl)-2-oxo-2-{(2E)-2-[4-(propan-2-yl)benzylidene]hydrazinyl}acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[2-(4-isopropylbenzylidene)hydrazino]-N-(3-methoxyphenyl)-2-oxoacetamide
Reactant of Route 2
2-[2-(4-isopropylbenzylidene)hydrazino]-N-(3-methoxyphenyl)-2-oxoacetamide
Reactant of Route 3
2-[2-(4-isopropylbenzylidene)hydrazino]-N-(3-methoxyphenyl)-2-oxoacetamide
Reactant of Route 4
Reactant of Route 4
2-[2-(4-isopropylbenzylidene)hydrazino]-N-(3-methoxyphenyl)-2-oxoacetamide
Reactant of Route 5
2-[2-(4-isopropylbenzylidene)hydrazino]-N-(3-methoxyphenyl)-2-oxoacetamide
Reactant of Route 6
2-[2-(4-isopropylbenzylidene)hydrazino]-N-(3-methoxyphenyl)-2-oxoacetamide

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